molecular formula C19H28N2O3S B5018418 N-cyclohexyl-4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

N-cyclohexyl-4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Cat. No.: B5018418
M. Wt: 364.5 g/mol
InChI Key: HTEIQURSVNKYTC-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and a cyclohexyl group

Properties

IUPAC Name

N-cyclohexyl-4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-16-9-11-18(12-10-16)25(23,24)21(17-7-3-2-4-8-17)15-19(22)20-13-5-6-14-20/h9-12,17H,2-8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEIQURSVNKYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-cyclohexyl-4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-oxo-2-phenylacetamide: This compound shares the cyclohexyl group and the oxo group but differs in the rest of its structure.

    N-cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide: This compound has a similar sulfonamide group but differs in the rest of its structure.

Uniqueness

N-cyclohexyl-4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

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